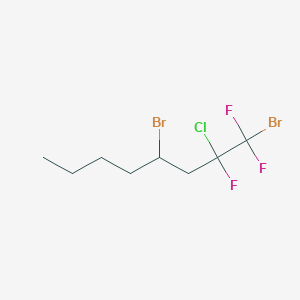

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDQJFOCARQXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(F)(F)Br)(F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382122 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30428-47-8 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel polyhalogenated alkane, this compound. While specific literature on this exact molecule is sparse, this document outlines a robust and scientifically grounded approach to its synthesis via a free-radical addition mechanism. Furthermore, a thorough characterization workflow is detailed, providing expected spectroscopic data and analytical methodologies essential for structural confirmation and purity assessment. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of complex halogenated organic compounds.

Introduction and Rationale

Polyhalogenated alkanes are a class of compounds with diverse applications, ranging from refrigerants and solvents to key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of different halogen atoms (fluorine, chlorine, and bromine) on an alkyl backbone can impart unique chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a structurally complex molecule with multiple chiral centers, suggesting its potential as a building block for novel chemical entities. The presence of a trifluoroethyl group, along with strategically placed bromine and chlorine atoms, offers multiple sites for further chemical modification.

This guide addresses the absence of a defined synthetic protocol by proposing a plausible and efficient route based on well-established free-radical chemistry.[2][3][4] The subsequent characterization section is designed to provide a clear roadmap for confirming the successful synthesis and purification of the target compound.

Proposed Synthesis of this compound

The proposed synthesis involves the free-radical addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to 1-hexene. This approach is predicated on the principle that a radical initiator can induce the homolytic cleavage of the weaker C-Br bond, generating a carbon-centered radical that can then add across the double bond of the alkene.[5][6]

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.[3][4]

-

Initiation: The process begins with the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation, to generate initial radicals. These radicals then abstract a bromine atom from 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to form the key 1-chloro-1,2,2-trifluoro-2-bromoethyl radical.

-

Propagation: This is a two-step cyclic process.

-

The newly formed carbon radical adds to the terminal carbon of 1-hexene. This regioselectivity is governed by the formation of the more stable secondary alkyl radical.[6][7]

-

This secondary radical then abstracts a bromine atom from another molecule of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, yielding the final product and regenerating the 1-chloro-1,2,2-trifluoro-2-bromoethyl radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.[2]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Hexene (freshly distilled)

-

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

-

Azobisisobutyronitrile (AIBN)

-

Cyclohexane (anhydrous)

-

5% Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Charging Reactants: The flask is charged with 1-hexene (1.0 eq) and anhydrous cyclohexane (100 mL). A solution of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (1.2 eq) and AIBN (0.05 eq) in 50 mL of cyclohexane is placed in the dropping funnel.

-

Reaction Execution: The solution in the flask is heated to reflux (~80°C). The solution from the dropping funnel is added dropwise over 1 hour. The reaction mixture is maintained at reflux for an additional 6 hours. Progress can be monitored by GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature. The organic solution is transferred to a separatory funnel and washed with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted bromine species, followed by a wash with brine (1 x 50 mL).

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum fractional distillation to yield this compound as a colorless oil.

Safety Precautions: Halogenated hydrocarbons should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). AIBN is a potential explosive and should be handled with care.

Characterization of this compound

A multi-technique approach is essential for the unambiguous structural elucidation and purity confirmation of the target compound.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the alkyl region (0.9-4.5 ppm). Distinct downfield multiplet for the proton at C4 adjacent to bromine. |

| ¹³C NMR | Signals for all 8 carbon atoms. Characteristic splitting patterns for carbons C1, C2, and C3 due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the -CF₂Br and -CFCl- groups, exhibiting complex splitting due to F-F and F-H coupling.[1][8] |

| Mass Spec (EI) | Molecular ion cluster showing characteristic isotopic patterns for two bromine and one chlorine atom (M+, M+2, M+4, M+6).[9][10][11] |

| IR Spectroscopy | C-H stretching (~2850-2960 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), C-Br stretching (~500-600 cm⁻¹).[12][13] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex due to diastereomers. The terminal methyl group (C8) should appear as a triplet around 0.9 ppm. The CHBr proton at C4 is expected to be the most downfield of the alkyl protons, likely appearing as a multiplet. Protons on C3, adjacent to the heavily substituted C2, will show complex splitting patterns.

-

¹⁹F NMR: This is a crucial technique for confirming the trifluoroethyl moiety.[14][15][16] The two fluorine atoms on C1 (-CF₂Br) are diastereotopic and should appear as an AB quartet, each further split by the fluorine on C2 and the protons on C3. The single fluorine on C2 (-CFCl-) will appear as a multiplet, coupled to the two fluorines on C1 and the protons on C3.

-

¹³C NMR: All eight carbon signals should be resolved. C1 and C2 will be significantly influenced by the attached halogens. J-coupling with fluorine will be evident: C1 will likely be a triplet, and C2 a doublet of triplets (or more complex due to coupling with both F on C1 and F on C2).

-

-

Mass Spectrometry (MS):

-

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[10][17] The relative intensities of the M+, M+2, M+4, and M+6 peaks will be a definitive indicator of the elemental composition.

-

Fragmentation: Common fragmentation pathways would include the loss of Br•, Cl•, and cleavage of the C-C bonds, particularly alpha-cleavage next to the halogenated carbons. A prominent fragment corresponding to the loss of the butyl group at C4 is also expected.

-

-

Infrared (IR) Spectroscopy:

Characterization Workflow

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. Khan Academy [khanacademy.org]

- 3. ck12.org [ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. quora.com [quora.com]

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane CAS number and registry details

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex halogenated alkane. Its structure, featuring a long carbon chain with a specific arrangement of bromine, chlorine, and fluorine atoms, suggests its potential as a building block in organic synthesis or as a scaffold for the development of new chemical entities. The presence of multiple, different halogen atoms provides a versatile platform for selective chemical modifications. This guide provides a comprehensive overview of the available technical information for this compound, addresses the current gaps in the literature, and offers insights into its potential properties and applications based on the established principles of medicinal and synthetic chemistry.

Core Registry and Physicochemical Details

While detailed experimental data for this compound is not extensively available in public literature, its fundamental registry information has been established. The physicochemical properties listed below are computationally derived and provide a valuable starting point for experimental design and characterization.[1]

| Identifier | Value | Source |

| CAS Number | 30428-47-8 | PubChem[1] |

| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[1] |

| Molecular Weight | 360.44 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCC(C(C(F)(F)Br)(F)Cl)Br | PubChem[1] |

| InChI Key | VHDQJFOCARQXPL-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 5.6 | PubChem[1] |

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the nature and position of the various carbon-halogen bonds. The differing electronegativities and bond strengths of C-F, C-Cl, and C-Br bonds allow for the potential for selective reactions.

Generally, the C-Br bonds are the most labile and therefore the most likely sites for nucleophilic substitution or the formation of organometallic reagents. The C-Cl bond is stronger and less reactive than the C-Br bond, while the C-F bonds are the strongest and least reactive. This hierarchy of reactivity provides a basis for designing synthetic strategies that selectively target one type of halogen over another.

Diagram: Reactivity Hierarchy

Caption: Relative reactivity of the carbon-halogen bonds.

Potential Synthetic Pathways

While no specific synthesis for this compound has been published, a plausible route could involve the free-radical halogenation of a suitable octane precursor. Free-radical halogenation is a common method for introducing halogens into alkanes.[2][3]

Hypothetical Synthesis Workflow

A potential, albeit non-selective, approach could start with a partially halogenated octane derivative. The introduction of the remaining halogens could proceed via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.

Caption: A conceptual workflow for the synthesis of the target compound.

It is important to note that such a reaction would likely yield a mixture of products due to the multiple possible sites of halogenation on the octane backbone.[4] Therefore, a significant purification effort, likely involving advanced chromatographic techniques, would be necessary to isolate the desired compound.

Potential Applications in Drug Development

The incorporation of fluorine and other halogens into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6][7][8] Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[5][7][9]

Given its structure, this compound could serve as a unique scaffold or building block for several reasons:

-

Lipophilicity Modification : The long alkyl chain combined with the polar C-X bonds would impart a specific lipophilic character to any larger molecule it is incorporated into. Lipophilicity is a critical parameter for drug absorption and distribution.[7]

-

Metabolic Stability : The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Conformational Control : The steric bulk and electronic properties of the halogen atoms can influence the conformational preferences of the molecule, which can be crucial for optimal binding to a biological target.

-

Halogen Bonding : The bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized as important for ligand-protein binding.[10]

Experimental Protocols: A General Approach

Due to the lack of specific experimental data for this compound, the following protocols are generalized procedures for the handling and analysis of novel polyhalogenated alkanes.

Protocol 1: General Handling and Storage

-

Engineering Controls : All handling of the compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and reactive metals.

Protocol 2: Characterization by NMR Spectroscopy

-

Sample Preparation : Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR : Acquire a proton NMR spectrum to determine the number and environment of the hydrogen atoms. The chemical shifts and coupling patterns will provide information about the structure of the alkyl chain.

-

¹³C NMR : Acquire a carbon NMR spectrum to identify all unique carbon environments.

-

¹⁹F NMR : Acquire a fluorine NMR spectrum. This is crucial for confirming the presence and understanding the electronic environment of the fluorine atoms.

Safety and Hazard Considerations

There is no specific safety data sheet (SDS) available for this compound. However, based on data for structurally related compounds, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane and 1,4-dibromo-2-chloro-1,1,2-trifluorodecane, it should be handled with care.[11][12] Polyhalogenated compounds can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[12]

Potential Hazards:

-

Skin, eye, and respiratory tract irritation.

-

Potential for toxicity upon ingestion, inhalation, or skin contact.

It is imperative to consult a comprehensive safety data sheet for a closely related compound and to conduct a thorough risk assessment before handling.

Conclusion

This compound represents a chemical entity with potential yet to be fully explored. While its fundamental registry details are confirmed, a significant opportunity exists for research into its synthesis, characterization, and potential applications. The insights provided in this guide, based on the established principles of organic and medicinal chemistry, offer a foundational framework for scientists and researchers interested in investigating this and other complex halogenated molecules. The unique combination of different halogens on a long alkyl chain makes it a compelling target for future studies, particularly in the realm of materials science and drug discovery.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

Preprints.org. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. [Link]

-

PubChem. This compound. [Link]

-

Khan Academy. Alkene halogenation. [Link]

-

Master Organic Chemistry. Synthesis (2) - Reactions of Alkanes. [Link]

-

Master Organic Chemistry. Halogenation At Tiffany's. [Link]

-

Slideshare. Halogenation of alkanes | PPTX. [Link]

-

European Patent Office. Synthesis of long-chain alkanes having terminal functionality - Patent 0021496. [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

-

ResearchGate. Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]

-

ResearchGate. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | Request PDF. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

ChemBK. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. [Link]

Sources

- 1. This compound | C8H12Br2ClF3 | CID 2782503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chembk.com [chembk.com]

A Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Introduction

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex halogenated alkane with the molecular formula C₈H₁₂Br₂ClF₃. Its intricate structure, featuring multiple chiral centers and a variety of halogen substituents, presents a unique challenge and opportunity for spectroscopic analysis. The presence of bromine, chlorine, and fluorine atoms imparts distinct and predictable signatures in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a detailed theoretical framework for the spectroscopic characterization of this molecule, offering insights for researchers in the fields of organic synthesis, materials science, and drug development. Understanding the spectral properties of such compounds is paramount for confirming their synthesis, assessing purity, and elucidating their structure-activity relationships.

Mass Spectrometry: Unraveling the Isotopic Puzzle

Mass spectrometry of this compound is dominated by the characteristic isotopic patterns of bromine and chlorine. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance) will result in a complex molecular ion cluster.

A key feature in the mass spectrum of long-chain alkanes is the observation of clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1] For halogenated alkanes, fragmentation often involves the loss of a halogen atom or a hydrohalic acid. The presence of chlorine or bromine is readily identifiable from the distinct isotopic patterns they produce in the mass spectrum.[2]

Predicted Molecular Ion Cluster:

The molecular ion peak will be a cluster of peaks due to the various isotopic combinations. The most abundant peaks in this cluster are predicted based on the probabilities of the different isotopic compositions.

| Isotopic Composition | Predicted m/z | Relative Abundance (Approximate) |

| 2 x ⁷⁹Br, ¹ x ³⁵Cl | M | Base Peak in Cluster |

| 1 x ⁷⁹Br, 1 x ⁸¹Br, 1 x ³⁵Cl | M+2 | ~1.5 x M |

| 1 x ⁷⁹Br, 1 x ⁷⁹Br, 1 x ³⁷Cl | M+2 | ~0.5 x M |

| 2 x ⁸¹Br, 1 x ³⁵Cl | M+4 | ~0.75 x M |

| 1 x ⁷⁹Br, 1 x ⁸¹Br, 1 x ³⁷Cl | M+4 | ~0.75 x M |

| 2 x ⁸¹Br, 1 x ³⁷Cl | M+6 | ~0.25 x M |

Predicted Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a halogen is a common fragmentation pathway.

-

Loss of Halogen Radical: Loss of a bromine or chlorine radical (•Br or •Cl) from the molecular ion will generate significant fragment ions.

-

Loss of HX: Elimination of HBr or HCl is another likely fragmentation route.

-

Alkyl Chain Fragmentation: Cleavage of the octane chain will produce a series of fragment ions separated by 14 amu (CH₂).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument Setup:

-

Set the ionization mode to Electron Ionization (EI).

-

Use a standard ionization energy of 70 eV.

-

Set the mass analyzer to scan a suitable range, for example, m/z 50-500, to ensure capture of the molecular ion and significant fragments.

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph for separation of any impurities.

-

Data Analysis: Analyze the resulting mass spectrum for the characteristic isotopic cluster of the molecular ion and identify major fragmentation patterns.

Caption: Workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms. Due to the presence of multiple chiral centers (at C2 and C4), the molecule is diastereomeric, and this will lead to more complex spectra than might be initially anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the twelve protons of the octane chain. The electronegativity of the nearby halogens will cause a downfield shift for adjacent protons. [3]Protons on carbons bearing halogens (CH-X) typically resonate in the 3-5 ppm range. [3] Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H at C4 | -CH(Br)- | ~4.0 - 4.5 | Multiplet |

| H₂ at C3 | -CH₂-CH(Br)- | ~2.0 - 2.5 | Multiplet |

| H₂ at C5 | -CH(Br)-CH₂- | ~1.8 - 2.2 | Multiplet |

| H₂ at C6, C7 | -CH₂- (alkyl) | ~1.2 - 1.6 | Multiplet |

| H₃ at C8 | -CH₃ (alkyl) | ~0.9 | Triplet |

The protons on C3 and C5 are diastereotopic due to the chiral center at C4, and may appear as complex multiplets. Further splitting will arise from coupling to the fluorine on C2.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each carbon atom. The chemical shifts will be significantly influenced by the attached halogens. Carbons bonded to electronegative atoms are deshielded and appear at higher chemical shifts (downfield). [4] Predicted ¹³C NMR Chemical Shifts:

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | -CBrF₂ | ~110 - 130 (split by F) |

| C2 | -CClF- | ~90 - 110 (split by F) |

| C3 | -CH₂- | ~35 - 45 |

| C4 | -CH(Br)- | ~50 - 65 |

| C5 | -CH₂- | ~30 - 40 |

| C6 | -CH₂- | ~25 - 35 |

| C7 | -CH₂- | ~20 - 30 |

| C8 | -CH₃ | ~10 - 20 |

The signals for C1 and C2 will exhibit splitting due to coupling with the attached fluorine atoms (¹JCF, ²JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. [5]The chemical shift range for ¹⁹F is much larger than for ¹H, leading to excellent signal dispersion. [6]The three fluorine atoms in this compound are chemically non-equivalent. The two fluorine atoms on C1 are diastereotopic due to the chiral center at C2, and will therefore have different chemical shifts and couple to each other.

Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns:

| Fluorine(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C2 | -CClF- | Downfield | Doublet of doublets |

| F₂ at C1 | -CBrF₂ | Upfield | Two separate signals, each a doublet of doublets |

The fluorine at C2 will be split by the two diastereotopic fluorines at C1. Each of the fluorines at C1 will be split by the other fluorine at C1 (geminal coupling) and the fluorine at C2 (vicinal coupling).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup:

-

Tune the NMR probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment.

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

-

¹⁹F NMR: Acquire a standard one-pulse experiment, with or without proton decoupling.

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm) or an appropriate standard for ¹⁹F NMR.

Caption: General workflow for NMR analysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782503, this compound. Retrieved from [Link].

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]

-

NMR Facility, UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is a fundamental determinant of biological function. The crystal structure of a small molecule provides the highest resolution view of its conformational preferences, stereochemistry, and potential for intermolecular interactions. For halogenated compounds such as 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, a detailed structural understanding is paramount. Halogen atoms are increasingly utilized in drug design for their unique ability to modulate lipophilicity, metabolic stability, and binding affinity, often through specific, directional interactions like halogen bonding.[1][2]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot. The ultimate goal is to proceed from a purified sample to a validated, publication-quality crystal structure, yielding unambiguous insights into the molecule's architecture.

Section 1: The Foundation of Quality Crystals: Synthesis and Purification

A successful crystallization experiment begins with exceptionally pure material. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. For a complex molecule like this compound, which is synthesized through a multi-step process, rigorous purification is a non-negotiable prerequisite.

Expertise & Experience: While techniques like column chromatography are suitable for initial cleanup, achieving the >99.5% purity required for high-quality single crystals often necessitates a more discerning method. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its superior resolving power.

Protocol 1: Final Purification via Preparative HPLC

-

Column Selection: A reverse-phase C18 column is the logical starting point for a molecule with a significant hydrophobic octyl chain.

-

Mobile Phase Optimization: Begin with an isocratic mobile phase of 85:15 acetonitrile:water. The high proportion of organic solvent is necessary to ensure solubility and elution of the lipophilic analyte.

-

Detection: Utilize a UV detector, likely at a lower wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Injection and Fraction Collection: Inject a concentrated solution of the compound dissolved in the mobile phase. Collect the peak corresponding to the target molecule, avoiding the leading and tailing edges where impurities are most likely to elute.

-

Solvent Removal: Remove the solvent from the collected fraction under reduced pressure, taking care to avoid excessive heat which could decompose the sample.

-

Purity Verification: Re-analyze a small portion of the purified sample by analytical HPLC to confirm purity has reached the ≥99.5% threshold.

Section 2: The Art and Science of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[3] For a flexible, non-polar molecule like this compound, which lacks obvious hydrogen bonding sites, inducing crystallization can be challenging.

Trustworthiness: A systematic screening of conditions is essential. However, for molecules of this type, vapor diffusion is often the most successful method because it allows for a very slow and controlled change in solvent composition, gently pushing the system towards supersaturation without "crashing out" the material as an amorphous solid or oil.[4][5][6][7]

Protocol 2: Crystallization by Vapor Diffusion

-

Primary Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5 mL) of a "good" solvent in which it is readily soluble. For this molecule, moderately non-volatile solvents like chloroform, toluene, or tetrahydrofuran (THF) are excellent candidates.[7] This solution is placed in a small, open vial.

-

Anti-Solvent Selection: This small vial is then placed inside a larger, sealed jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent must be more volatile than the primary solvent.[8] Volatile, non-polar solvents like pentane or hexane are ideal choices.[7]

-

Equilibration: The sealed system is left undisturbed in a location free from vibration and temperature fluctuations.[8] Slowly, the more volatile anti-solvent vapor diffuses into the primary solvent, reducing the overall solubility of the compound.[4][6] Simultaneously, the primary solvent may slowly evaporate, further concentrating the solution.

-

Crystal Growth: Over a period of days to weeks, as the solution reaches a critical point of supersaturation, nucleation will begin, followed by slow crystal growth.

Data Presentation: A systematic approach is key to finding the optimal conditions.

| Experiment ID | Primary Solvent (Inner Vial) | Anti-Solvent (Outer Reservoir) | Temperature (°C) | Result |

| CD-01 | Toluene | Pentane | 20 | Small Needles |

| CD-02 | Chloroform | Hexane | 20 | Oil |

| CD-03 | Tetrahydrofuran | Pentane | 4 | X-ray Quality Blocks |

| CD-04 | Dichloromethane | Diethyl Ether | 20 | Microcrystals |

Table 1: Example of a crystallization screening matrix. The slow diffusion rates at lower temperatures often yield higher quality crystals.[7]

Section 3: Single-Crystal X-ray Diffraction (SC-XRD) - Data Acquisition

Once a suitable crystal (typically 30-300 microns in size, well-formed, and without visible defects) is obtained, the process of X-ray diffraction can begin.[9] This technique provides precise information on the internal lattice, including unit cell dimensions, bond lengths, and bond angles.[10][11]

Authoritative Grounding: The choice of X-ray source is critical. Molybdenum (Mo Kα, λ=0.71073 Å) radiation is a common choice for organic compounds.[12] However, for a molecule containing heavy atoms like bromine, absorption of the X-ray beam by the crystal can be a significant issue. While corrections can be applied, using a different wavelength, such as copper (Cu Kα, λ=1.5418 Å), can sometimes be advantageous. For this guide, we will proceed with the more standard Mo source and apply a robust absorption correction.

Mandatory Visualization: The SC-XRD Workflow

Sources

- 1. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. mdpi.com [mdpi.com]

- 12. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Foreword: Navigating the Data Gap for a Novel Halogenated Alkane

In the landscape of drug discovery and development, the synthesis and characterization of novel compounds are paramount. Among these, halogenated organic molecules often play a crucial role as intermediates or active pharmaceutical ingredients. This guide focuses on a specific, complex halogenated alkane: 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. A thorough understanding of a compound's thermal stability is a critical, non-negotiable aspect of its development, directly impacting its safe handling, storage, and the design of manufacturing processes.

Physicochemical and Structural Characteristics

A foundational understanding of the molecule's properties is the first step in any stability analysis. This compound is a long-chain alkane substituted with a combination of bromine, chlorine, and fluorine atoms.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 30428-47-8 | PubChem |

| Molecular Weight | 360.44 g/mol | PubChem |

| Predicted LogP | 5.6 | PubChem (Computed) |

| Predicted Boiling Point | Not available | - |

| Predicted Density | Not available | - |

The presence of multiple, different halogen atoms on adjacent carbon atoms, combined with a flexible octane chain, suggests a complex interplay of electronic and steric effects that will influence its thermal behavior.

A Theoretical Assessment of Thermal Stability: The Hierarchy of Carbon-Halogen Bond Strengths

In the absence of direct experimental data, we can infer the likely points of initial thermal degradation by examining the bond dissociation energies (BDEs) of the carbon-halogen bonds present in the molecule. The BDE represents the energy required to break a bond homolytically, forming two radicals. A lower BDE indicates a weaker bond, which is more susceptible to cleavage at elevated temperatures.

| Bond | Average Bond Dissociation Energy (kJ/mol) | Reference |

| C-Br | ~290 | [1] |

| C-Cl | ~346 | [1] |

| C-F | ~467 | [1] |

| C-H (alkane) | ~410-420 | General Chemistry Textbooks |

| C-C (alkane) | ~350-370 | General Chemistry Textbooks |

Analysis and Postulation:

The data clearly indicates that the Carbon-Bromine (C-Br) bonds are the weakest in the molecule, making them the most likely sites for initial homolytic cleavage upon thermal stress.[1] The C-Cl bond is significantly stronger, and the C-F bonds are exceptionally strong, rendering them much less likely to be the primary point of thermal failure.[1][2] The C-H and C-C bonds of the alkyl chain have intermediate strengths.

Therefore, we can hypothesize that the thermal decomposition of this compound will be initiated by the scission of one of the C-Br bonds. The presence of two C-Br bonds at the 1 and 4 positions suggests that either could be the point of initiation.

Plausible Thermal Decomposition Pathways

Based on the initial C-Br bond cleavage, we can propose several potential decomposition pathways. These are likely to be complex and may involve radical chain reactions.

Pathway A: Radical Chain Decomposition

This pathway is initiated by the homolytic cleavage of a C-Br bond, followed by a cascade of radical reactions.

Caption: Proposed radical chain decomposition pathway.

Causality: This mechanism is common for halogenated alkanes. The initially formed bromine radical is highly reactive and can abstract a hydrogen atom from another molecule of the parent compound, propagating the chain reaction. The resulting alkyl radical can undergo further reactions, such as β-scission, leading to the formation of alkenes and the elimination of another halogen radical.

Pathway B: Elimination Reactions

The presence of hydrogen atoms on carbons adjacent to those bearing halogens allows for the possibility of elimination reactions to form alkenes, releasing hydrogen halides.

Caption: Potential elimination pathways.

Causality: Thermal energy can facilitate the concerted or stepwise elimination of HBr or HCl. Given the weaker C-Br bond, dehydrobromination is expected to occur at a lower temperature than dehydrochlorination. This would result in the formation of an unsaturated haloalkene.

Recommended Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.[3]

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events (i.e., whether they are endothermic or exothermic).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or stainless steel DSC pan. A sealed pan is necessary to prevent mass loss due to evaporation before decomposition.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA), for example, 450 °C, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to quantify the enthalpy changes (ΔH).

Caption: Workflow for Differential Scanning Calorimetry.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a self-accelerating or runaway decomposition reaction under adiabatic conditions, which simulates a worst-case scenario in a large-scale industrial setting.[4]

Methodology:

-

Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's protocol.

-

Sample Preparation: Load a known mass of the sample into a suitable spherical bomb (e.g., titanium or Hastelloy C) to minimize catalytic effects.

-

Experimental Conditions:

-

Mode: Heat-Wait-Search (HWS).

-

Start Temperature: Begin at a temperature well below the Tonset from TGA, for example, 60 °C.

-

Temperature Step: 5 °C.

-

Wait Time: 15 minutes.

-

Exotherm Detection Threshold: 0.02 °C/min.

-

-

Data Analysis: The instrument will automatically detect the onset of a self-heating reaction. The data will provide the onset temperature for self-accelerating decomposition, and the rates of temperature and pressure rise as a function of time. This information is critical for process safety calculations.[5]

Caption: Workflow for Accelerating Rate Calorimetry.

Anticipated Results and Interpretation

Based on the theoretical assessment, the following results can be anticipated from the experimental analyses:

| Technique | Expected Observation | Interpretation |

| TGA | A multi-stage mass loss profile, with an initial significant mass loss likely starting in the range of 150-250 °C. | The initial mass loss would likely correspond to the loss of HBr, followed by further degradation at higher temperatures. The total mass loss should be close to 100%. |

| DSC | An endothermic peak corresponding to boiling, followed by one or more exothermic peaks at higher temperatures. | The exotherms would confirm that the decomposition process releases energy, which is a critical piece of information for hazard assessment. |

| ARC | Detection of a self-accelerating decomposition onset temperature. A significant pressure rise accompanying the temperature increase. | This would provide the critical temperature for ensuring safe storage and processing, above which a runaway reaction could occur. The pressure data indicates the generation of gaseous decomposition products. |

Safety and Handling of Polyhalogenated Alkanes

Given the nature of halogenated hydrocarbons, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] The container should be tightly sealed.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter sewers or waterways.[6]

-

Decomposition Hazards: Be aware that thermal decomposition will produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and potentially other hazardous halogenated compounds.

Conclusion: A Path Forward

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition of this compound. While direct experimental data is currently lacking, a combination of theoretical assessment based on fundamental chemical principles and a rigorous, multi-technique experimental plan can provide the necessary data for a thorough risk assessment. The proposed protocols for TGA, DSC, and ARC will elucidate the critical parameters of decomposition onset, energy release, and the potential for runaway reactions. The insights gained from these studies will be invaluable for ensuring the safe handling, storage, and utilization of this complex halogenated alkane in research and development. It is imperative that the theoretical postulations presented herein are validated through the recommended experimental work.

References

-

Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 21, 2026, from [Link]

-

Clark, J. (2023). THE HALOGENATION OF ALKANES AND CYCLOALKANES. Chemguide. Retrieved January 21, 2026, from [Link]

- Bergman, A., Hagman, A., Jacobsson, S., Jansson, B., & Ahlman, M. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250.

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved January 21, 2026, from [Link]

- Zhao, X., et al. (2023). Prediction of the Thermal Conductivity for Liquid Hydrocarbons and Halogenated Hydrocarbons.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved January 21, 2026, from [Link]

- da Silva, M. A. V. R., & Minas da Piedade, M. E. (2004). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. The Journal of Physical Chemistry A, 108(43), 9460-9466.

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Retrieved January 21, 2026, from [Link]

-

MDPI. (2024). Machine Learning Models for Predicting Thermal Properties of Radiative Cooling Aerogels. Retrieved January 21, 2026, from [Link]

- Nagai, F., et al. (2022).

-

Save My Exams. (2023). Reactivity of Halogenoalkanes. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. Retrieved January 21, 2026, from [Link]

- Safety Data Sheet for Haloalkanes Standard. (2025, January 5).

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved January 21, 2026, from [Link]

- Consumer Product Safety Commission. (2024, January).

-

ResearchGate. (2025, August 9). Decomposition of alkanes at high pressures and temperatures. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 21, 2026, from [Link]

-

Paralab. (n.d.). Accelerating Rate Calorimetry. Retrieved January 21, 2026, from [Link]

-

Chemrevise. (n.d.). 4.2.2 Haloalkanes. Retrieved January 21, 2026, from [Link]

-

Reddit. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? r/chemhelp. Retrieved January 21, 2026, from [Link]

- Stoll, J., Vrabec, J., & Hasse, H. (2003). A set of molecular models for carbon monoxide and halogenated hydrocarbons. The Journal of Chemical Physics, 119(21), 11396–11407.

-

PubMed. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. Retrieved January 21, 2026, from [Link]

-

Quora. (2017, October 21). Which is stronger, the covalent bond C-F or C-CL? Why? Retrieved January 21, 2026, from [Link]

-

Your Science Online. (2022, October 25). Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes [Video]. YouTube. [Link]

-

Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved January 21, 2026, from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved January 21, 2026, from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Retrieved January 21, 2026, from [Link]

-

Scribd. (n.d.). Polyhalogen Compounds. Retrieved January 21, 2026, from [Link]

- Maccoll, A., & Stone, P. J. (1968). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 6, 671-674.

- Gnanaraj, J. S., Zinigrad, E., Asraf, L., & Aurbach, D. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources, 119-121, 807-811.

-

Khalifa University. (n.d.). Water & Environment Archives. Retrieved January 21, 2026, from [Link]

-

Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved January 21, 2026, from [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved January 21, 2026, from [Link]

- Whyte, L. G., Hawari, J., Zhou, E., & Greer, C. W. (1998). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology, 64(7), 2578–2584.

-

TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved January 21, 2026, from [Link]

-

Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 10). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved January 21, 2026, from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. quora.com [quora.com]

- 3. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 6. agilent.com [agilent.com]

- 7. tutorchase.com [tutorchase.com]

Solubility profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational physicochemical principles to predict its behavior in a range of organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility profile in their own laboratory settings. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility for applications in synthesis, drug development, and materials science.

Introduction: The Imperative of Solubility Profiling

This compound is a complex halogenated hydrocarbon. Its utility in various applications, from being a synthetic intermediate to a component in advanced materials, is fundamentally governed by its interaction with solvents. The solubility profile is a critical parameter that dictates reaction kinetics, purification strategies, formulation possibilities, and bioavailability.[1][2] A thorough understanding of how this compound dissolves in different organic media is therefore not merely academic but a prerequisite for its effective application.

This guide addresses the current information gap by providing a robust theoretical framework for predicting solubility and a practical, self-validating experimental workflow for its precise measurement.

Physicochemical Characteristics and Predicted Solubility

The molecular structure of a compound is the primary determinant of its physical properties and, consequently, its solubility. The principle of "like dissolves like" serves as our guiding axiom: solutes dissolve best in solvents that have similar intermolecular forces.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[5] |

| Molecular Weight | 360.44 g/mol | PubChem[5] |

| Calculated XLogP3 | 5.6 | PubChem[5] |

| Structure | CCCCC(CC(C(F)(F)Br)(F)Cl)Br | PubChem[5] |

Expert Analysis of Physicochemical Properties:

-

High Molecular Weight (360.44 g/mol ): The substantial mass of the molecule suggests that significant energy is required to overcome the solute-solute intermolecular forces (primarily van der Waals dispersion forces) in its pure form.[6]

-

Dominant Hydrocarbon Chain: The eight-carbon chain forms a large, non-polar backbone. This structure will dominate the molecule's behavior, favoring interactions with other non-polar molecules.[7]

-

Halogenation: The presence of bromine, chlorine, and fluorine atoms introduces polarity into the C-X bonds. However, the symmetrical distribution of some of these halogens and the sheer size of the non-polar alkyl chain significantly mitigate the overall molecular polarity. Molecules of organic halogen compounds are generally polar, but their solubility in polar solvents like water is low.[6][8]

-

High XLogP3 Value (5.6): This is the most telling predictor of its solubility behavior. XLogP3 is a measure of lipophilicity (oil/water partition coefficient). A value of 5.6 indicates a highly lipophilic and hydrophobic compound. It strongly predicts very low solubility in water and high solubility in non-polar, lipid-like solvents.[5]

Predicted Solubility Profile:

Based on these properties, we can confidently predict the following solubility trends:

-

High Solubility: Expected in non-polar solvents where London dispersion forces are the primary intermolecular interactions.

-

Examples: Alkanes (Hexane, Heptane), Aromatic Hydrocarbons (Toluene, Xylene).

-

-

Moderate to Good Solubility: Expected in solvents of low to intermediate polarity, which can engage in dipole-dipole interactions without having strong hydrogen-bonding networks.

-

Examples: Ethers (Diethyl ether, Tetrahydrofuran), Esters (Ethyl acetate), Chlorinated Solvents (Dichloromethane, Chloroform).

-

-

Low to Negligible Solubility: Expected in highly polar, protic solvents. The energy required to break the strong hydrogen bonds of these solvents is not compensated by the weak interactions that would form with the solute.[3][6]

-

Examples: Water, Methanol, Ethanol.

-

Experimental Protocol: Quantitative Determination via the Shake-Flask Method

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The isothermal shake-flask equilibrium method is the gold standard for determining the solubility of a compound.[9] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.

Causality Behind Experimental Choices:

-

Excess Solute: We use an excess of the solute to ensure that the solvent becomes fully saturated and that a solid phase remains, which is the definition of a system at solubility equilibrium.[10]

-

Constant Temperature: Solubility is highly temperature-dependent. An isothermal environment, such as a temperature-controlled shaker or water bath, is critical for reproducible and thermodynamically valid results.[5][11]

-

Equilibration Time: An adequate agitation period (e.g., 24-48 hours) is required to ensure the system reaches equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

Phase Separation: Filtration through a chemically inert, fine-pored (e.g., 0.22 µm PTFE) syringe filter is essential to remove all undissolved micro-particles of the solute before analysis, which would otherwise lead to an overestimation of solubility.

-

Analytical Quantification: Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly suitable for this analysis due to its exceptional sensitivity to halogenated compounds. Alternatively, HPLC with a UV detector can be used if the compound possesses a suitable chromophore or if derivatization is performed.

Step-by-Step Methodology:

-

Preparation:

-

Select a range of organic solvents spanning the polarity spectrum (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol).

-

Prepare a series of calibrated stock solutions of this compound in a highly soluble solvent (e.g., hexane) for creating an analytical calibration curve.

-

-

Equilibration:

-

Into separate, sealable glass vials (e.g., 20 mL scintillation vials), add a precisely known volume of each test solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial (e.g., ~200 mg, ensuring a visible amount of undissolved solid remains at equilibrium).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant of each vial using a glass syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and filter the solution into a clean, pre-labeled autosampler vial.

-

Perform a precise serial dilution of the filtered sample with a suitable solvent (e.g., hexane) to bring the concentration within the linear range of the analytical calibration curve.

-

-

Quantification:

-

Analyze the prepared samples and calibration standards using a validated GC-ECD or HPLC-UV method.

-

Construct a calibration curve by plotting the instrument response versus the known concentrations of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Data Presentation Template

The results of the experimental determination should be compiled into a clear, comparative format.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Polarity Index | Measured Solubility ( g/100 mL) | Observations |

| n-Heptane | Non-polar Aliphatic | 0.1 | [Experimental Result] | |

| Toluene | Non-polar Aromatic | 2.4 | [Experimental Result] | |

| Dichloromethane | Halogenated | 3.1 | [Experimental Result] | |

| Diethyl Ether | Ether | 2.8 | [Experimental Result] | |

| Tetrahydrofuran | Ether | 4.0 | [Experimental Result] | |

| Ethyl Acetate | Ester | 4.4 | [Experimental Result] | |

| Acetone | Ketone | 5.1 | [Experimental Result] | |

| Isopropanol | Polar Protic (Alcohol) | 3.9 | [Experimental Result] | |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Result] | |

| Methanol | Polar Protic (Alcohol) | 5.1 | [Experimental Result] | |

| Water | Polar Protic | 10.2 | [Experimental Result] |

Safety and Handling

This compound is a halogenated organic compound. While specific toxicity data is not widely available, it is prudent to handle it with care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Consult the Safety Data Sheet (SDS) for this or structurally similar compounds before commencing any work.

Conclusion

The solubility profile of this compound is predicted to be that of a classic lipophilic compound. Its large non-polar alkyl structure and high XLogP3 value suggest high solubility in non-polar organic solvents like alkanes and aromatic hydrocarbons, and poor solubility in highly polar solvents, especially water. This guide provides both the theoretical foundation for this prediction and a comprehensive, rigorous experimental protocol to establish precise, quantitative solubility data. The methodologies described herein are designed to produce reliable and reproducible results, empowering researchers to effectively utilize this compound in their specific applications.

References

-

PubChem Compound Summary for CID 2782503, this compound. National Center for Biotechnology Information. [Link]

-

Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Solubility. Wikipedia. [Link]

-

Haloalkanes and Haloarenes. National Council of Educational Research and Training (NCERT), India. [Link]

-

Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. University of the Sciences in Philadelphia. [Link]

-

Biochemistry, Dissolution and Solubility. NCBI StatPearls. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

Atomic and Physical Properties of Halogens. Chemistry LibreTexts. [Link]

-

Solubility Correlations of Common Organic Solvents. ACS Publications. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. ncert.nic.in [ncert.nic.in]

- 7. All about Solubility of Alkanes [unacademy.com]

- 8. youtube.com [youtube.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling and Hazard Assessment of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

This guide provides a comprehensive overview of the potential hazards and recommended safety protocols for handling 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. Given the limited availability of specific safety data for this compound, this document synthesizes information from structurally related halogenated hydrocarbons to provide a robust framework for risk assessment and mitigation. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are central to this guide, ensuring a scientifically grounded and practical approach to safety.

Compound Profile and Inferred Hazard Analysis

Toxicological Profile (Inferred)

Based on data from analogous compounds, this compound is likely to be harmful if swallowed, inhaled, or in contact with skin.[2] Halogenated hydrocarbons can cause a range of adverse health effects, including irritation to the skin, eyes, and respiratory system.[3][4][5][6] Some halogenated compounds are also suspected carcinogens and may have effects on the central nervous system, liver, and kidneys.[7][8]

Table 1: Inferred GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Data on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Data on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Data on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data on 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane[3][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Data on 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Data on 1-Bromo-2-chloro-1,1,2-trifluoroethane[6] |

Physicochemical Properties

The physicochemical properties of this compound are not well-documented. However, based on its structure, it is expected to be a liquid at room temperature with a relatively high density and low water solubility. The presence of multiple halogen atoms suggests it is non-flammable or has a high flash point. For a similar compound, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, the boiling point is 70°C and the flash point is 56.3°C.[5]

Prudent Laboratory Practices: A Hierarchy of Controls

A multi-layered approach to safety is essential when handling a compound with an incomplete hazard profile. The hierarchy of controls, from most to least effective, provides a systematic framework for minimizing risk.

Caption: Hierarchy of Safety Controls for Chemical Handling.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed Standard Operating Procedure (SOP) specific to the handling of this compound must be developed and strictly followed. The SOP should include:

-

Designated Work Area: Clearly define the area where the compound will be handled.

-

Access Control: Restrict access to the designated area to authorized personnel only.

-

Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.

-

Waste Management: Outline procedures for the collection and disposal of chemical waste.[9]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves.[7] | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[7] | To protect eyes from splashes. |

| Skin and Body Protection | Laboratory coat.[7] | To protect skin and clothing from contamination. |

| Respiratory Protection | Not generally required when using a fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of vapors. |

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Caption: Workflow for Emergency Response to Exposure or Spill.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention if irritation persists.[3]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If respiratory irritation or distress occurs, seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Environmental Considerations and Waste Disposal

Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[10] Therefore, proper disposal is critical.

Waste Segregation and Collection

-

Collect waste containing this compound in a designated, properly labeled, and sealed container.[9]

-

Halogenated waste should be kept separate from non-halogenated waste streams.[7]

Disposal Methods

-

Disposal must be in accordance with all applicable federal, state, and local regulations.

-

Incineration at a licensed hazardous waste facility is the preferred method of disposal for many halogenated hydrocarbons.[11] Some facilities may be equipped for bromine recovery.[11]

-

Do not dispose of this chemical down the drain or in the general trash.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. While specific data for this compound is limited, the information available for structurally similar chemicals provides a strong basis for establishing prudent handling practices. By adhering to the hierarchy of controls, implementing detailed SOPs, and being prepared for emergencies, researchers can minimize risks and ensure a safe laboratory environment.

References

-

Fisher Scientific. (2024, March 18). SAFETY DATA SHEET: 1-Chloro-1,2-dibromo-1,2,2-trifluoroethane. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Anguil Environmental Systems. (n.d.). Treating Halogenated Hydrocarbon Emissions from Pharmaceutical Production. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

European Brominated Flame Retardant Industry Panel. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-